
4-Ethoxyphenyl isocyanate
Overview
Description
4-Ethoxyphenyl isocyanate (CAS: 32459-62-4) is an aromatic isocyanate with the molecular formula C₉H₉NO₂ and a molecular weight of 163.18 g/mol. Its structure features an ethoxy (–OCH₂CH₃) group at the para position of the benzene ring and a reactive isocyanate (–NCO) group. This compound is widely used in polyurethane synthesis, where its electron-donating ethoxy group influences reactivity and polymer properties such as flexibility, thermal stability, and adhesion . Key identifiers include:
- IUPAC Name: 1-Ethoxy-4-isocyanatobenzene
- SMILES: CCOC₁=CC=C(C=C₁)N=C=O
- Synonym: 4-Isocyanatophenetole
Preparation Methods
4-Ethoxyphenyl isocyanate can be synthesized through various methods. One common synthetic route involves the reaction of 4-ethoxyaniline with phosgene (COCl2). The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently decomposes to yield the isocyanate . The reaction conditions typically require careful control of temperature and the use of an inert atmosphere to prevent side reactions.
Industrial production methods for isocyanates, including this compound, often involve similar phosgenation processes. Due to the hazardous nature of phosgene, these processes require stringent safety measures and specialized equipment .
Chemical Reactions Analysis
4-Ethoxyphenyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: It reacts with nucleophiles such as alcohols, amines, and water to form corresponding carbamates, ureas, and amines, respectively.
Substitution Reactions: The isocyanate group can be substituted by other functional groups under specific conditions.
Polymerization: It can participate in polymerization reactions to form polyurethanes when reacted with polyols.
Common reagents used in these reactions include alcohols, amines, and catalysts such as dibutyltin dilaurate. The major products formed depend on the specific nucleophile used in the reaction .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 149.15 g/mol
- Appearance : Colorless to light yellow liquid
- Boiling Point : Approximately 133 °C
Medicinal Chemistry
4-Ethoxyphenyl isocyanate is utilized in the synthesis of various pharmaceuticals and biologically active compounds. Its isocyanate functional group allows for the formation of ureas and carbamates, which are crucial in drug design.
Case Study: Synthesis of Ureas
Research has demonstrated that this compound can react with amines to produce urea derivatives, which exhibit potential anti-cancer properties. For instance, derivatives synthesized from this compound have shown activity against specific cancer cell lines, highlighting its importance in developing new therapeutic agents .
Polymer Science
In polymer chemistry, this compound serves as a key building block for the production of polyurethanes and other polymeric materials.
Application in Polyurethane Production
The compound can be reacted with polyols to form polyurethane elastomers, which possess excellent mechanical properties and thermal stability. These materials are widely used in coatings, adhesives, and sealants due to their durability and resistance to environmental factors .
Materials Engineering
The compound's ability to form cross-linked structures makes it valuable in materials science for developing advanced materials with tailored properties.
Case Study: Cross-Linking Reactions
Recent studies have explored the use of this compound in cross-linking reactions involving macrocyclic compounds. This process enhances the mechanical properties of the resulting materials, making them suitable for applications in aerospace and automotive industries .
Chemical Synthesis
This compound plays a pivotal role in various synthetic pathways, particularly in the modification of existing compounds to introduce new functional groups.
Example: Post-Modification Techniques
Research has indicated that this isocyanate can facilitate post-modification reactions on existing organic frameworks, allowing chemists to introduce diverse functionalities into complex molecular architectures. This capability is crucial for developing new catalysts and materials with specific chemical reactivities .
Mechanism of Action
The mechanism of action of 4-ethoxyphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophilic species such as amines and alcohols. This reactivity allows it to form stable urea and carbamate linkages, which are crucial in various applications, including polymer synthesis and biomolecule modification .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
A. 4-Ethylphenyl Isocyanate (CAS: 23138-50-3)
- Molecular Formula: C₉H₉NO
- Molecular Weight : 147.18 g/mol
- Key Difference: Replaces the ethoxy group with an ethyl (–CH₂CH₃) group. This results in lower solubility in polar solvents and altered reactivity in polymer formation .
B. 2-Ethoxyphenyl Isocyanate (CAS: 5395-71-1)
- Molecular Formula: C₉H₉NO₂
- Molecular Weight : 163.18 g/mol
- Key Difference : Ethoxy group at the ortho position. Steric hindrance from the ortho-substituent reduces reaction rates with polyols compared to the para-substituted 4-ethoxyphenyl isocyanate. This positional isomerism also affects polymer chain geometry .
C. 4-Methoxyphenyl Isocyanate (CAS: 5416-93-3)
- Molecular Formula: C₈H₇NO₂
- Molecular Weight : 149.15 g/mol
- Key Difference: Methoxy (–OCH₃) group instead of ethoxy.
Substituent Chemical Nature Variations
A. 4-(Methylthio)phenyl Isothiocyanate
- Molecular Formula : C₈H₇NS₂
- Key Difference : Replaces the ethoxy group with a methylthio (–SCH₃) group and the isocyanate (–NCO) with isothiocyanate (–NCS). The sulfur atom introduces higher nucleophilicity and distinct reactivity in thiourea formation compared to urethane linkages .
B. 4-Fluoro-2-Nitrophenyl Isocyanate (CAS: 190774-51-7)
- Molecular Formula : C₇H₃FN₂O₃
- Molecular Weight : 182.11 g/mol
- Key Difference: Nitro (–NO₂) and fluoro (–F) groups are strong electron-withdrawing substituents.
Comparative Data Table
Biological Activity
4-Ethoxyphenyl isocyanate (C9H9NO2) is an organic compound classified as an isocyanate, which are highly reactive chemicals primarily used in the production of polyurethanes and other polymers. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activity and applications.
- Molecular Formula : C9H9NO2
- Molecular Weight : 165.18 g/mol
- CAS Number : 102-97-6
- Structure : The compound features an ethoxy group attached to a phenyl ring, with an isocyanate functional group (-N=C=O).
Antimicrobial Properties
Research indicates that isocyanates, including this compound, exhibit significant antimicrobial activity. Studies have shown that various isocyanates can inhibit the growth of bacteria and fungi. For instance, a related compound, benzyl isothiocyanate, demonstrated notable antibacterial properties against several strains of bacteria, suggesting that this compound may exhibit similar effects.
Compound | Target Organism | Activity Level | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | Moderate | |
Benzyl Isothiocyanate | Escherichia coli | High | |
Allyl Isothiocyanate | Salmonella Typhimurium | High |
Cytotoxicity and Apoptosis Induction
Isocyanates have been implicated in inducing apoptosis in various cancer cell lines. The mechanism often involves mitochondrial disruption and the activation of apoptotic pathways. For example, studies on related compounds have shown that they can trigger cell death through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
Case Studies
- Occupational Exposure : A study focusing on workers exposed to isocyanates highlighted respiratory issues linked to long-term exposure. While this study did not specifically address this compound, it underscores the importance of understanding the biological effects of such compounds in occupational settings. Workers exhibited symptoms consistent with asthma and other respiratory disorders due to exposure to isocyanates .
- In Vitro Studies : In vitro assays have demonstrated that this compound can induce cytotoxic effects in cultured human cells. These findings suggest potential applications in cancer therapy, although further research is needed to elucidate the precise mechanisms involved.
Safety and Toxicological Considerations
The biological activity of this compound also raises safety concerns. Isocyanates are known to be irritants and sensitizers, posing risks upon inhalation or skin contact. Regulatory bodies recommend strict monitoring of exposure levels in industrial settings to prevent adverse health effects .
Properties
IUPAC Name |
1-ethoxy-4-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-12-9-5-3-8(4-6-9)10-7-11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYVTFRADSNGDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067688 | |
Record name | Benzene, 1-ethoxy-4-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32459-62-4 | |
Record name | 1-Ethoxy-4-isocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32459-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-ethoxy-4-isocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032459624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-ethoxy-4-isocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-ethoxy-4-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethoxy-4-isocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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